molecular formula C24H23N3O6 B14328268 N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide CAS No. 100278-47-5

N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B14328268
CAS No.: 100278-47-5
M. Wt: 449.5 g/mol
InChI Key: YOYUSZCHOJXARO-AFUMVMLFSA-N
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Description

N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of amides This compound is characterized by its intricate structure, which includes a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to yield the benzamide.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a condensation reaction between the benzamide and 2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with an isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

    Unique Structural Features: The presence of the hydroxyphenyl and trimethoxybenzamide groups imparts unique chemical properties and reactivity.

    Distinct Biological Activity: The specific arrangement of functional groups can result in distinct biological activities, making it a valuable compound for research and development.

This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

100278-47-5

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H23N3O6/c1-31-20-12-17(13-21(32-2)22(20)33-3)23(29)26-18-10-8-15(9-11-18)24(30)27-25-14-16-6-4-5-7-19(16)28/h4-14,28H,1-3H3,(H,26,29)(H,27,30)/b25-14+

InChI Key

YOYUSZCHOJXARO-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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